molecular formula C11H9N5O B3137213 4-(5-Furan-2-yl-tetrazol-1-yl)-phenylamine CAS No. 436089-34-8

4-(5-Furan-2-yl-tetrazol-1-yl)-phenylamine

Cat. No.: B3137213
CAS No.: 436089-34-8
M. Wt: 227.22 g/mol
InChI Key: QVODMKDZBXLLSB-UHFFFAOYSA-N
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Description

Compounds with furan and tetrazole rings, such as the one you mentioned, are often used in pharmaceuticals and agrochemicals due to their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), a tetrazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms), and various substituents .


Chemical Reactions Analysis

These compounds can undergo various chemical reactions, including substitutions, additions, and ring-opening reactions, depending on the specific compound and the reaction conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their melting point, boiling point, and solubility, can vary depending on their specific structure .

Scientific Research Applications

Energy-Rich Compounds and Heterocyclic Chemistry

Compounds containing tetrazole and furan units, such as 3,6-Bis(2H-tetrazol-5-yl)-1,2,4,5-tetrazine, have been explored for their potential in forming energy-rich materials due to their high nitrogen content and the ability to undergo cycloaddition reactions. These compounds serve as precursors for the synthesis of linear oligoheterocycles, which have applications in materials science, particularly in developing high-energy materials and propellants (Sauer et al., 2001).

Pharmacological Research

Structurally similar compounds have been evaluated for their pharmacological properties, particularly as serotonin receptor agonists. The incorporation of furanyl moieties into phenylalkylamine structures has shown to significantly impact their affinity and potency at serotonin receptors, suggesting potential applications in the development of therapeutic agents (Schultz et al., 2008).

Antitumor Activity

Novel 4-arylaminoquinazoline derivatives with furan units have been designed and evaluated for their antitumor activities. These compounds have shown significant antiproliferative effects against various tumor cells, indicating their potential application in cancer research and therapy (Zhang et al., 2019).

Antiprotozoal Agents

Dicationic imidazo[1,2-a]pyridines bearing furan units have been synthesized and evaluated for their antiprotozoal activity. These compounds have demonstrated efficacy against trypanosomal and Plasmodium falciparum infections, suggesting their potential use in developing treatments for protozoal diseases (Ismail et al., 2004).

Polymerization Catalysts

Ortho-furan-substituted α-diimine nickel(II) complexes have been synthesized and characterized, revealing their potential as catalysts in polymerization reactions. These complexes could be used in the development of new polymeric materials with unique properties (Ionkin & Marshall, 2004).

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and the biological system in which they are used .

Safety and Hazards

Like all chemicals, these compounds should be handled with care. The specific safety and hazard information would depend on the specific compound .

Future Directions

The future research directions for these compounds could include the development of new synthesis methods, the exploration of new biological activities, and the design of new drugs and agrochemicals .

Properties

IUPAC Name

4-[5-(furan-2-yl)tetrazol-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c12-8-3-5-9(6-4-8)16-11(13-14-15-16)10-2-1-7-17-10/h1-7H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVODMKDZBXLLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=NN2C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101252611
Record name 4-[5-(2-Furanyl)-1H-tetrazol-1-yl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436089-34-8
Record name 4-[5-(2-Furanyl)-1H-tetrazol-1-yl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436089-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[5-(2-Furanyl)-1H-tetrazol-1-yl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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